molecular formula C15H11ClO3 B12699071 Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- CAS No. 71550-20-4

Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-

Cat. No.: B12699071
CAS No.: 71550-20-4
M. Wt: 274.70 g/mol
InChI Key: OACHMRGCIDBGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-: is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, where the benzoyl group is substituted with a 2-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(2-chloro-5-methylbenzoyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid and 2-chloro-5-methylbenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .

Medicine: Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, benzoic acid, 2-(2-chloro-5-methylbenzoyl)- is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the durability and performance of these materials .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2-chloro-5-methylbenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

  • Benzoic acid, 2-chloro-
  • Benzoic acid, 2-methyl-
  • Benzoic acid, 2-(2-chloro-5-methylphenyl)-

Comparison: Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- is unique due to the presence of both chlorine and methyl groups on the benzoyl moiety. This dual substitution enhances its chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions . The methyl group, on the other hand, can influence its steric and electronic properties, affecting its interaction with biological targets .

Properties

CAS No.

71550-20-4

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

2-(2-chloro-5-methylbenzoyl)benzoic acid

InChI

InChI=1S/C15H11ClO3/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19)

InChI Key

OACHMRGCIDBGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.